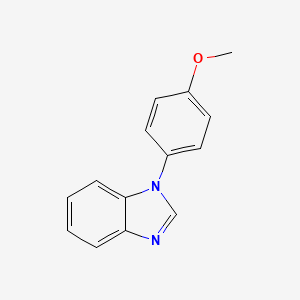

1-(4-methoxyphenyl)-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2622-61-9 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)benzimidazole |

InChI |

InChI=1S/C14H12N2O/c1-17-12-8-6-11(7-9-12)16-10-15-13-4-2-3-5-14(13)16/h2-10H,1H3 |

InChI Key |

KLXBTJMLKGVJTR-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C=NC3=CC=CC=C32 |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms for 1 4 Methoxyphenyl 1h Benzimidazole Derivatives

Classical Condensation Reactions for Benzimidazole (B57391) Nucleus Formation

Traditional methods for constructing the benzimidazole ring system have been established for over a century and typically involve the condensation of an o-phenylenediamine (B120857) precursor with a suitable one-carbon electrophile. These reactions are fundamental to forming the core structure, which can then be further functionalized to yield N-substituted derivatives like 1-(4-methoxyphenyl)-1H-benzimidazole.

The Phillips-Ladenburg reaction, or Phillips modification, is a foundational method for synthesizing benzimidazoles. nih.gov It involves the condensation of o-phenylenediamine or its derivatives with carboxylic acids. nih.gov The reaction is typically carried out under acidic conditions (often in the presence of a dilute mineral acid) and requires high temperatures, sometimes reaching up to 300 °C. nih.gov

The mechanism proceeds via the formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes an intramolecular cyclization with the elimination of a water molecule to form the imidazole (B134444) ring. While robust, the classical version of this reaction is often limited by its harsh conditions and potentially low yields, which has prompted the development of numerous modified procedures. nih.gov This method is primarily used for the synthesis of 2-substituted benzimidazoles; obtaining the 1-substituted target would necessitate a subsequent N-arylation step.

The Weidenhagen reaction offers an alternative classical route, utilizing aldehydes or ketones as the carbonyl source for condensation with o-phenylenediamine. nih.gov This approach is one of the most direct and widely used methods for preparing 2-substituted and 1,2-disubstituted benzimidazoles. rsc.org The reaction mechanism involves the initial formation of a Schiff base (an imine) between one of the amino groups of the o-phenylenediamine and the aldehyde. This intermediate then undergoes a spontaneous intramolecular cyclization, followed by the elimination of hydrogen, to yield the aromatic benzimidazole ring.

To overcome the often harsh conditions of the original Weidenhagen reaction, modern variations employ an oxidative cyclization strategy. In this approach, the condensation of o-phenylenediamine with an aldehyde is performed in the presence of an oxidant. This facilitates the final aromatization step under much milder conditions. Various oxidants, such as hypervalent iodine reagents, have been successfully used, allowing reactions to proceed rapidly at room temperature with high yields. nih.gov This one-step process, which combines Schiff base formation and oxidative cyclization, is highly efficient for producing 2-arylbenzimidazoles. nih.gov For instance, reacting o-phenylenediamine with 4-methoxybenzaldehyde (B44291) via this method would yield 2-(4-methoxyphenyl)-1H-benzimidazole, a key precursor for the title compound.

Catalytic Strategies in the Synthesis of this compound Derivatives

Modern synthetic chemistry has increasingly turned to catalysis to improve the efficiency, selectivity, and environmental footprint of benzimidazole synthesis. Metal-catalyzed reactions are particularly prominent, enabling milder reaction conditions, higher yields, and novel pathways for constructing both the heterocyclic core and introducing substituents directly.

Zinc-based catalysts have emerged as effective and environmentally benign options for benzimidazole synthesis. Various forms of zinc, from simple salts to nanoparticles, have been successfully employed.

Zinc oxide nanoparticles (ZnO-NPs) have been demonstrated as a highly effective, heterogeneous catalyst for the cyclocondensation of o-phenylenediamine with various aromatic aldehydes. researchgate.net This method offers significant advantages, including high product yields, reduced reaction times, and simple catalyst recovery and reuse. researchgate.net The reaction is typically carried out by stirring the reactants in ethanol (B145695) at a moderate temperature (e.g., 70 °C). researchgate.net

| Aldehyde | Reaction Time | Yield (%) |

|---|---|---|

| Benzaldehyde (B42025) | 15 min | 98 |

| 4-Chlorobenzaldehyde | 20 min | 95 |

| 4-Nitrobenzaldehyde | 30 min | 93 |

| 4-Hydroxybenzaldehyde | 1.5 h | 90 |

| 4-Methoxybenzaldehyde | 2 h | 90 |

Furthermore, zinc triflate (Zn(OTf)₂) has been identified as an efficient homogeneous catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes. nih.gov More advanced zinc-based systems can also facilitate the direct synthesis of N-substituted benzimidazoles. A notable example is the use of a Zn-proline complex, which acts as a water-soluble and recyclable Lewis acid catalyst. researchgate.netresearchgate.net This system can selectively synthesize 1,2-disubstituted benzimidazoles from substituted o-phenylenediamines and aldehydes in water at ambient temperature, offering a green and efficient route. researchgate.netresearchgate.net

Lanthanide compounds, particularly lanthanum chloride (LaCl₃), have been successfully utilized as novel and highly efficient catalysts for the synthesis of benzimidazoles. doi.org This methodology enables a one-pot synthesis of 2-substituted benzimidazole derivatives from o-phenylenediamine and a wide variety of aldehydes under exceptionally mild conditions. doi.orgkab.ac.ug

The reaction is typically carried out by stirring the reactants in the presence of a catalytic amount of lanthanum chloride (e.g., 10 mol%) in a solvent like acetonitrile (B52724) at room temperature. doi.orgkab.ac.ug This approach is characterized by its simplicity, mild conditions, easy product isolation, and consistently good yields. doi.org The role of the lanthanide catalyst is to act as a Lewis acid, activating the aldehyde's carbonyl group towards nucleophilic attack by the o-phenylenediamine.

| Aldehyde | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-Methoxybenzaldehyde | 2.5 | 92 |

| 3,4,5-Trimethoxybenzaldehyde | 2.0 | 95 |

| 4-Chlorobenzaldehyde | 3.0 | 94 |

| 4-Nitrobenzaldehyde | 4.0 | 88 |

| 3-Nitrobenzaldehyde | 3.5 | 90 |

| Cinnamaldehyde | 2.5 | 90 |

It is important to note that this lanthanide-catalyzed method, similar to the classical approaches, primarily yields 2-substituted-1H-benzimidazoles. To produce the target compound, this compound, the resulting benzimidazole nucleus would require a subsequent N-arylation reaction, a transformation for which other transition-metal catalysts, such as those based on copper and palladium, are commonly employed.

Metal-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium-Catalyzed Functionalizations (e.g., Suzuki–Miyaura, Buchwald-Hartwig Amination)

Palladium catalysis stands as a cornerstone in modern organic synthesis, offering powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For the synthesis and functionalization of this compound derivatives, palladium-catalyzed reactions such as the Suzuki–Miyaura coupling and Buchwald-Hartwig amination are particularly significant.

Suzuki–Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate. arkat-usa.org In the context of benzimidazoles, this reaction is widely used to introduce aryl or heteroaryl substituents at the C2 position. A common strategy involves preparing a 2-iodo-1-substituted-benzimidazole intermediate, which then undergoes coupling with various boronic acids. arkat-usa.org Microwave-assisted synthesis has been shown to be an efficient energy source for these coupling reactions. arkat-usa.org

Research has demonstrated the synthesis of 1-cyclohexyl-2-(4-methoxyphenyl)-benzimidazole via a Suzuki coupling reaction between 1-cyclohexyl-2-iodo-1H-benzimidazole and (4-methoxyphenyl)boronic acid. arkat-usa.org The reaction conditions and yields for related couplings are often optimized by screening different palladium catalysts, ligands, and bases. arkat-usa.orgresearchgate.net Despite the utility of this method, standard protocols can sometimes fail when substrates contain unprotected N-H groups, which can inhibit the catalyst. nih.gov However, specific catalyst systems have been developed to overcome this limitation, allowing for the direct coupling of unprotected nitrogen-rich heterocycles. nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance compared to traditional methods. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation by a base, and finally reductive elimination to yield the arylamine product and regenerate the catalyst. libretexts.org

A novel approach to synthesizing N-arylbenzimidazoles involves a cascade of palladium-catalyzed reactions. nih.gov This strategy uses a single catalyst to perform sequential intermolecular amination and amidation reactions on a 2-chloroaryl sulfonate substrate, leading to the desired benzimidazole product with high regioselectivity. nih.gov The use of sterically hindered phosphine (B1218219) ligands, such as tBuBrettPhos, has been found to be effective for this type of transformation. nih.gov

Palladium-Catalyzed C-H Activation:

Direct C-H bond activation is an increasingly important strategy that avoids the pre-functionalization of starting materials. Palladium catalysts have been successfully used for the regioselective C-H arylation of 2-aryl-benzimidazoles to form 2-(2'-biphenyl)benzimidazoles. nycu.edu.twnih.gov This process typically involves the coordination of a nitrogen atom in the benzimidazole ring to the palladium center, which directs the C-H activation at the ortho position of the 2-aryl substituent. nycu.edu.tw The reaction is often performed in the presence of an oxidant or an additive like a silver salt. nycu.edu.tw

Table 1: Examples of Palladium-Catalyzed Synthesis of Benzimidazole Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst System | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1-Cyclohexyl-2-iodo-1H-benzimidazole | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | Microwave, 120°C, 10 min | 1-Cyclohexyl-2-(4-methoxyphenyl)-benzimidazole | 90 | arkat-usa.org |

| 2-Chloro-6-fluorophenyl nonaflate | 4-Methoxyaniline, Acetamide | Pd₂(dba)₃, tBuBrettPhos, Cs₂CO₃ | tBuOH, 110°C, 12 h | 5-Fluoro-1-(4-methoxyphenyl)-2-methyl-1H-benzo[d]imidazole | 75 | nih.gov |

| 1-Cyclopentyl-2-phenyl-1H-benzimidazole | Iodobenzene | Pd(OAc)₂, AgOAc | Dioxane, 120°C, 24 h | 2-(Biphenyl-2-yl)-1-cyclopentyl-1H-benzimidazole | 72 | nycu.edu.tw |

Titanium-Catalyzed Chemoselective Synthesis

While palladium and copper are dominant in benzimidazole synthesis, other transition metals are being explored for novel reactivity. However, based on the surveyed literature, specific research findings on the titanium-catalyzed chemoselective synthesis of this compound are not widely reported. This suggests that titanium-based catalytic systems are less commonly employed for the construction of this particular heterocyclic scaffold compared to other established methods.

Copper Complex Catalysis

Copper-catalyzed reactions, particularly Ullmann-type C-N cross-coupling, represent a classical and still highly relevant method for synthesizing N-aryl heterocycles, including benzimidazoles. These reactions are often more cost-effective than their palladium-catalyzed counterparts.

The synthesis of benzimidazoles can be achieved through a copper(I)-catalyzed intramolecular N-arylation. rsc.org Mechanistic studies exploring this transformation have identified several copper(I) species with the reaction substrate and product, providing insight into the catalytic pathway. rsc.org The synthesis of 2-(4-nitrophenyl)-1H-benzimidazole, a related derivative, involves the cyclization of a Schiff base precursor, a process that can be facilitated by metal catalysts. nih.gov Furthermore, copper-benzimidazole complexes themselves have been investigated as catalysts for various organic transformations, such as oxidation reactions. nih.gov More recently, copper complexes have been developed as photoredox catalysts, where benzimidazole-based ligands are used to create systems for free-radical polymerization. nih.gov

Table 2: Copper-Catalyzed Benzimidazole Synthesis

| Reaction Type | Catalyst | Ligand | Base | Conditions | Significance | Ref |

|---|---|---|---|---|---|---|

| Intramolecular N-arylation | [Cu(MeCN)₄]PF₆ | Phenanthroline | K₃PO₄ | Toluene, 110°C | Mechanistic study of benzimidazole ring closure | rsc.org |

| Photoredox Catalysis | Copper(II) complexes | Benzimidazole Schiff base | N/A | Visible light (LED @ 405 nm) | Application of benzimidazole ligands in Cu-catalysis | nih.gov |

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and sustainable alternative to traditional methods by minimizing the use of chemical oxidants and metal catalysts. researchgate.net For benzimidazole synthesis, an electrochemical dehydrogenative amination has been developed. acs.org

This method facilitates an intramolecular C(sp³)–H amination to produce 1,2-disubstituted benzimidazoles. acs.orgacs.org The reaction proceeds under undivided electrolytic conditions, avoiding the need for transition metals and external oxidants. acs.org This electrosynthesis has been shown to tolerate various functional groups. For instance, the synthesis of 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole was achieved in good yield using this approach. acs.org The process represents a sustainable methodology for constructing condensed N-heterocycles. researchgate.net

Table 3: Electrochemical Synthesis of Benzimidazole Derivatives

| Substrate | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|

| N¹-(4-Methoxybenzyl)-N²-(4-methoxybenzyl)benzene-1,2-diamine | n-Bu₄NI (electrolyte), Graphite electrodes, MeCN, 60 °C | 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 77 | acs.org |

| N¹-Benzyl-N²-(4-chlorobenzyl)benzene-1,2-diamine | n-Bu₄NI (electrolyte), Graphite electrodes, MeCN, 60 °C | 1-Benzyl-2-(4-chlorophenyl)-1H-benzo[d]imidazole | 85 | acs.org |

Brønsted Acid/Base Catalysis

Metal-free synthetic routes are highly desirable from an environmental and economic perspective. Brønsted acid catalysis provides an efficient, metal-free method for synthesizing C-2 substituted benzimidazoles. rsc.org This approach typically involves the condensation of an o-phenylenediamine with an aldehyde.

Various Brønsted acids have been employed as catalysts, including p-toluenesulfonic acid (PTSA), arkat-usa.org and solid-supported acids like graphene sulfonic acid. rsc.org These reactions are often operationally simple and can be performed under mild or even solventless conditions. arkat-usa.org A notable strategy is the [4+1] heteroannulation, which involves a domino sequence of condensation, cyclization, and elimination. arkat-usa.org Brønsted acidic ionic liquids have also been used, offering the advantage of being reusable catalysts. buu.ac.th These methods exhibit broad functional group tolerance and are amenable to gram-scale production. rsc.orgarkat-usa.org

Table 4: Brønsted Acid-Catalyzed Synthesis of 2-Substituted Benzimidazoles

| o-Phenylenediamine | Aldehyde | Catalyst | Conditions | Yield (%) | Ref |

|---|---|---|---|---|---|

| o-Phenylenediamine | 4-Methoxybenzaldehyde | [DodecIm][HSO₄] | Ambient temp., 1.5 h | 94 | buu.ac.th |

| 4-Methyl-1,2-phenylenediamine | 4-Methoxybenzaldehyde | p-Toluenesulfonic acid (PTSA) | Toluene, 120°C, 3 h | 92 | arkat-usa.org |

| o-Phenylenediamine | 4-Methoxybenzaldehyde | Graphene sulfonic acid (G-SO₃H) | Ambient temp., 20 min | 96 | rsc.org |

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) Promoted Reactions

Ceric ammonium nitrate (CAN) is a versatile and commercially available inorganic salt that can act as a one-electron oxidant and a Lewis acid catalyst in a variety of organic transformations. arabjchem.orgmdpi.com

The reaction of o-phenylenediamine with aromatic aldehydes in the presence of a catalytic amount of CAN provides a simple and efficient route to benzimidazole derivatives. arabjchem.org Depending on the reaction conditions and the stoichiometry of the reactants, this method can selectively yield either 2-aryl-1H-benzimidazoles or 2-aryl-1-arylmethyl-1H-benzimidazoles. arabjchem.org Specifically, the reaction of o-phenylenediamine with 4-methoxybenzaldehyde catalyzed by CAN in methanol (B129727) at room temperature afforded 2-(4-methoxyphenyl)-1-(4-methoxyphenyl)methyl-1H-benzimidazole in high yield. arabjchem.org A plausible mechanism involves CAN acting as a Lewis acid to facilitate the initial nucleophilic addition, followed by aromatization promoted by CAN's oxidative properties. scispace.com

Table 5: CAN-Promoted Synthesis of Benzimidazole Derivatives

| o-Phenylenediamine | Aldehyde | Catalyst | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| o-Phenylenediamine | 4-Methoxybenzaldehyde | Ceric Ammonium Nitrate (CAN) | MeOH | 2-(4-Methoxyphenyl)-1-(4-methoxyphenyl)methyl-1H-benzimidazole | 90 | arabjchem.org |

| o-Phenylenediamine | 4-Chlorobenzaldehyde | Ceric Ammonium Nitrate (CAN) | MeOH | 2-(4-Chlorophenyl)-1H-benzimidazole | - | arabjchem.org |

Nanoparticle-Mediated Synthesis (e.g., ZnO)

The use of nanoparticles as heterogeneous catalysts has gained significant traction in green chemistry due to their high surface-area-to-volume ratio, enhanced catalytic activity, and potential for recyclability. nih.gov Zinc oxide nanoparticles (ZnO-NPs) have emerged as an effective catalyst for the synthesis of benzimidazole derivatives. nih.govijarsct.co.in

The synthesis typically involves a one-pot cyclocondensation of an o-phenylenediamine with an aldehyde or carboxylic acid. nih.govresearchgate.net The ZnO-NPs are believed to activate the aldehyde's carbonyl group, facilitating the nucleophilic attack by the diamine. This is followed by an intramolecular cyclization and dehydration to form the benzimidazole ring. nih.gov This nano-catalyzed method offers several advantages, including higher yields, shorter reaction times, and the ability to recycle the catalyst. nih.gov For example, the reaction of 4-methoxy-1,2-phenylenediamine with formic acid in the presence of ZnO nanoparticles at 70°C produced 5-methoxy-1H-benzimidazole in 98% yield. researchgate.net Other nanoparticles, such as zinc sulfide (B99878) (ZnS), have also been used effectively. ajgreenchem.com

Table 6: Nanoparticle-Mediated Synthesis of Benzimidazole Derivatives

| Substrate 1 | Substrate 2 | Catalyst | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 4-Methoxy-1,2-phenylenediamine | Formic acid | ZnO Nanoparticles | 70°C, solvent-free | 5-Methoxy-1H-benzimidazole | 98 | researchgate.net |

| o-Phenylenediamine | Salicylaldehyde | ZnO Nanoparticles | Ethanol, Reflux, 1 h | 2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole | 95 | nih.gov |

| o-Phenylenediamine | 4-Methoxybenzaldehyde | ZnS Nanoparticles | Ethanol, 70°C, 25 min | 2-(4-Methoxyphenyl)-1H-benzimidazole | 96 | ajgreenchem.com |

Green Chemistry Approaches in Benzimidazole Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for benzimidazole derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as energy efficiency, use of safer solvents, and atom economy.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. zenodo.orgjocpr.com The synthesis of benzimidazole derivatives, including those with a 4-methoxyphenyl (B3050149) substituent, has been successfully achieved using microwave irradiation. rasayanjournal.co.in

One approach involves the reaction of o-phenylenediamine with formic acid in a domestic microwave oven, which significantly reduces the reaction time compared to conventional refluxing. jocpr.com Another efficient method is the condensation of o-phenylenediamines with aldehydes under microwave irradiation. This can be performed under solvent-free conditions or in the presence of an environmentally friendly solvent. nih.govdergipark.org.tr For instance, the reaction of N-phenyl-o-phenylenediamine with benzaldehyde under microwave irradiation without a solvent has been shown to produce 1,2-disubstituted benzimidazoles in excellent yields (up to 99%) and very short reaction times (5-10 minutes). mdpi.compreprints.org The use of a catalyst, such as erbium triflate (Er(OTf)₃) at a low concentration (1 mol%), can further enhance the reaction efficiency. mdpi.com

The combination of microwave heating with solvent-free conditions represents a particularly green protocol. erdogan.edu.tr Researchers have successfully synthesized 2-(substituted phenyl)-1H-benzimidazole derivatives by irradiating a mixture of 1,2-phenylenediamines and aldehydes with readily available and inexpensive reagents like sodium metabisulfite (B1197395) (Na₂S₂O₅) as an oxidant under solvent-free conditions. researchgate.net Acetic acid has also been employed as a catalyst for the condensation of o-phenylenediamine with aldehydes under microwave irradiation, offering an eco-friendly and efficient route to 2-aryl-1-(arylmethyl)-1H-benzimidazoles. dergipark.org.tr

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazoles

| Method | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | o-Phenylenediamine, Formic acid | Thermal reflux | Several hours | Moderate | jocpr.com |

| Microwave | o-Phenylenediamine, Formic acid | Microwave irradiation | Minutes | High | jocpr.com |

| Microwave | N-phenyl-o-phenylenediamine, Benzaldehyde | Solvent-free, 1% Er(OTf)₃, 60°C | 5 min | 99.9% | mdpi.compreprints.org |

| Conventional | N-phenyl-o-phenylenediamine, Benzaldehyde | Water, 100°C | 120 min | 89.7% | preprints.org |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often conducted by grinding the reactants together or heating a neat mixture, can lead to reduced waste, easier purification, and lower environmental impact. researchgate.net

The synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole has been achieved under solvent-free conditions by condensing o-phenylenediamine with 4-methoxybenzaldehyde. umich.edu One reported method involves heating a mixture of the reactants at 140°C, resulting in a moderate to high yield of the desired product. umich.edu Another approach utilizes potassium ferrocyanide (K₄[Fe(CN)₆]) as a catalyst for the reaction between 1,2-diamines and aldehydes, which proceeds rapidly at room temperature by crushing the reactants in a mortar and pestle. acgpubs.org This method has been successfully applied to the synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole, yielding the product in excellent yields (90-97%). acgpubs.org

The use of solid supports or catalysts in solvent-free reactions is also common. For example, zinc acetate (B1210297) has been used as a catalyst for the reaction of o-phenylenediamine with aldehydes at room temperature under solvent-free conditions, providing excellent yields and high selectivity. chemmethod.com Polymer-supported trifluoromethanesulfonic acid has also been demonstrated as a reusable catalyst for the synthesis of benzimidazoles from o-phenylenediamines and aromatic aldehydes under solvent-free conditions. researchgate.net

Aqueous Media Synthesis

Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic reactions in water can offer significant environmental and economic advantages. The synthesis of benzimidazole derivatives in aqueous media has been explored through various strategies. researchgate.net

One method involves the condensation of o-phenylenediamines with aldehydes in the presence of a catalyst in water. L-proline has been used as an organocatalyst in an aqueous medium at a controlled pH of 4.2 under reflux conditions to produce benzimidazole derivatives in good to excellent yields. ijrar.org Another approach utilizes a surfactant, such as sodium lauryl ether sulfate (B86663) (SLES), to facilitate the reaction of o-phenylenediamine with aryl aldehydes in water at room temperature. samipubco.com The surfactant forms micelles that help to solubilize the organic reactants, leading to high yields of the desired 1,2-disubstituted benzimidazoles. samipubco.com

A straightforward method for the synthesis of the benzimidazole ring system involves a transition-metal-free intramolecular N-arylation of N-(2-iodoaryl)benzamidines in water. mdpi.com This reaction proceeds in the presence of potassium carbonate at 100°C, providing moderate to high yields of benzimidazole derivatives, including 2-(4-methoxyphenyl)-1H-benzo[d]imidazole. mdpi.com The exclusivity of water as the reaction medium makes this method highly valuable from an environmental and economic standpoint. mdpi.com

Mechanochemical Procedures

Mechanochemistry, which involves inducing chemical reactions through mechanical force, such as grinding or milling, is a burgeoning field in green synthesis. rsc.org These solvent-free methods can lead to shorter reaction times and high yields. rsc.org

A simple and efficient mechanochemical route for the synthesis of substituted benzimidazoles involves grinding o-phenylenediamine and an aldehyde in a mortar and pestle. rsc.orgtandfonline.com This method is often catalyst-free and does not require a separate work-up step. rsc.org Acetic acid can be used as a catalyst in this mortar-pestle grinding technique to promote the condensation and subsequent cyclization, affording the corresponding benzimidazoles in high yields. tandfonline.com

Ball milling is another mechanochemical technique that has been successfully applied to the synthesis of benzimidazoles. nih.gov This solvent-free method involves placing the reactants in a vessel with grinding balls and shaking at high speeds. nih.gov The synthesis of benzimidazole derivatives from o-phenylenediamine and various aldehydes has been achieved with high yields using this technique. nih.gov More recently, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been used as an oxidant to facilitate the intramolecular C(sp²)-H amidation of N-(2-(arylideneamino)phenyl)-p-toluenesulfonamides under ball milling conditions to produce 1,2-disubstituted benzimidazoles. beilstein-journals.org

One-Pot Synthetic Strategies for this compound Derivatives

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are highly desirable as they can reduce reaction time, resource consumption, and waste generation. researchgate.net

Nitro-Reductive Cyclization Approaches

A prominent one-pot strategy for the synthesis of benzimidazoles involves the reductive cyclization of o-nitroanilines in the presence of an aldehyde. This method circumvents the need to pre-synthesize and isolate the o-phenylenediamine intermediate.

A versatile and widely used method employs sodium dithionite (B78146) (Na₂S₂O₄) as the reducing agent. organic-chemistry.org In this one-step process, an o-nitroaniline is heated with an aldehyde in a solvent like ethanol or dimethyl sulfoxide (B87167) (DMSO) in the presence of sodium dithionite. researchgate.netorganic-chemistry.org This approach is compatible with a wide range of functional groups on both the nitroaniline and the aldehyde. organic-chemistry.org The synthesis of N-substituted benzimidazoles can be achieved regioselectively by starting with the corresponding N-substituted nitroanilines. organic-chemistry.org The addition of water has been found to accelerate the reductive cyclization with sodium dithionite, allowing for better control of the reaction's heat release. researchgate.netacs.org

Microwave irradiation has also been combined with this reductive cyclization method to further enhance its efficiency. researchgate.net The synthesis of new benzimidazole derivatives has been described using sodium dithionite as the reductive cyclizing agent in DMSO under microwave conditions. researchgate.net Another approach utilizes a polymer-bound o-nitroaniline which is reacted with an aldehyde in the presence of stannous chloride dihydrate (SnCl₂·2H₂O) to yield benzimidazoles after cleavage from the solid support. researchgate.net Continuous flow protocols have also been developed for the one-pot reductive cyclization of o-nitroanilines, offering a safe and efficient synthesis of a broad range of benzimidazole derivatives. eurekaselect.com

Table 2: One-Pot Nitro-Reductive Cyclization for Benzimidazole Synthesis

| Starting Materials | Reducing Agent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| o-Nitroaniline, Aldehyde | Na₂S₂O₄ | Ethanol, Heat | Versatile, wide functional group tolerance | organic-chemistry.org |

| o-Nitroarylamine, Aldehyde | Na₂S₂O₄ | DMSO/H₂O or DMA/H₂O | Accelerated by water, controlled heat release | researchgate.netacs.org |

| o-Nitroaniline, Aldehyde | SnCl₂·2H₂O | DMF, 60°C, Solid-phase | Good for library synthesis | researchgate.net |

| o-Nitroaniline, Aldehyde | Na₂S₂O₄ | DMSO, Microwave | Eco-friendly, rapid | researchgate.net |

| Acylated o-nitroaniline | 5% Pt/C, Sulfide | Continuous flow hydrogenation | Fully integrated process, high selectivity | eurekaselect.com |

Exploration of Novel Precursors and Reagents (e.g., Schiff bases)

The traditional synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. researchgate.netijariie.commdpi.com However, the quest for more efficient and versatile methods has led to the exploration of alternative precursors and reagents.

Schiff Bases as Key Intermediates

Schiff bases, formed from the condensation of an amine and an aldehyde or ketone, have emerged as valuable intermediates in the synthesis of benzimidazole derivatives. researchgate.netijrpr.comnih.gov The reaction of o-phenylenediamine with an appropriate aldehyde, such as 4-methoxybenzaldehyde, can form a Schiff base intermediate, which then undergoes cyclization to yield the benzimidazole ring. nih.govnih.gov

One synthetic approach involves a two-step reaction where o-phenylenediamine is first condensed with p-aminobenzoic acid. The resulting 2-aminobenzimidazole (B67599) is then treated with various substituted aldehydes to form the final Schiff base-containing benzimidazole derivatives. researchgate.net Another method describes the refluxing of 2-(1H-benzo[d]imidazol-2-yl)-5-chloroaniline with substituted aromatic aldehydes in ethanol to produce Schiff base derivatives. ijrpr.com

The use of Schiff base precursors offers a versatile platform for creating a library of substituted benzimidazoles by varying the aldehyde or ketone component.

Novel Reagents and Catalysts

Recent research has focused on the use of various catalysts and reagents to promote the synthesis of benzimidazoles under milder conditions and with higher efficiency.

Lanthanum Chloride (LaCl₃): This catalyst has been effectively used in the one-pot synthesis of 2-substituted benzimidazole derivatives from the reaction of o-phenylenediamine and various aldehydes in acetonitrile at room temperature. researchgate.netijariie.com

Supported Gold Nanoparticles (Au/TiO₂): Gold nanoparticles supported on titanium dioxide have been shown to catalyze the synthesis of benzimidazole derivatives from o-phenylenediamine and aldehydes at room temperature. mdpi.com

Indium Triflate [In(OTf)₃]: This catalyst facilitates the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes in excellent yields under solvent-free conditions at room temperature. ijariie.com

Sodium Metabisulfite (Na₂S₂O₅): This reagent is used in an aqueous ethanol solution for the reaction of o-phenylenediamine with benzaldehyde derivatives, followed by refluxing to produce the benzimidazole product. researchgate.netnih.gov

p-Toluenesulfonic acid (p-TsOH): This acid has been used as a catalyst for the synthesis of 1,2-disubstituted benzimidazole derivatives from o-phenylenediamines and aldehydes under solvent-free grinding conditions, offering short reaction times and high efficiency. rsc.org

The following table summarizes various synthetic approaches for benzimidazole derivatives, which are applicable to the synthesis of this compound.

| Precursors | Reagents/Catalysts | Conditions | Product | Reference |

| o-phenylenediamine, 4-methoxybenzaldehyde | Ammonium acetate, Ethanol | Reflux at 80°C | 2-(4-methoxyphenyl)-1-phenyl-1H-benzimidazole | nih.gov |

| o-phenylenediamine, Aromatic aldehydes | Lanthanum chloride | Acetonitrile, Room temperature | 2-substituted benzimidazoles | researchgate.netijariie.com |

| o-phenylenediamine, Aromatic aldehydes | Au/TiO₂ | CHCl₃:MeOH, 25°C | 2-substituted benzimidazoles | mdpi.com |

| o-phenylenediamine, Aldehydes | Indium triflate [In(OTf)₃] | Solvent-free, Room temperature | 2-substituted benzimidazoles | ijariie.com |

| o-phenylenediamine, Benzaldehyde derivatives | Na₂S₂O₅, Ethanol/Water | Reflux | Benzimidazole derivatives | nih.gov |

| o-phenylenediamines, Aldehydes | p-Toluenesulfonic acid | Solvent-free, Grinding | 1,2-disubstituted benzimidazoles | rsc.org |

Investigation of Reaction Mechanisms Underlying this compound Formation

The formation of the benzimidazole ring from o-phenylenediamine and an aldehyde, such as 4-methoxybenzaldehyde, generally proceeds through a condensation and subsequent cyclization-oxidation pathway. rsc.org

General Mechanism

The widely accepted mechanism for the acid-catalyzed formation of 2-substituted benzimidazoles involves several key steps:

Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base intermediate (an imine). nih.govnih.gov

Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative then attacks the imine carbon in an intramolecular fashion. This step leads to the formation of a five-membered dihydro-benzimidazole intermediate.

Oxidation/Dehydrogenation: The final step involves the oxidation or dehydrogenation of the dihydro-benzimidazole intermediate to form the stable aromatic benzimidazole ring. This step often requires an oxidizing agent or occurs via air oxidation. mdpi.com

A plausible reaction pathway for the synthesis of benzimidazole derivatives catalyzed by supported gold nanoparticles has been proposed. mdpi.com The mechanism suggests the activation of unsaturated bonds by the electrophilic gold atoms, facilitating the cyclization process. mdpi.com

In some synthetic protocols, the reaction mechanism can vary. For instance, when using nitrobenzene (B124822) as both a solvent and an oxidizing agent, the reaction between a substituted o-phenylenediamine and an aldehyde at elevated temperatures leads to the formation of the benzimidazole. researchgate.net

The following table outlines the key mechanistic steps in the formation of this compound.

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of o-phenylenediamine on 4-methoxybenzaldehyde and subsequent dehydration. | Schiff base (imine) |

| 2 | Intramolecular nucleophilic attack of the second amino group on the imine carbon. | Dihydro-benzimidazole derivative |

| 3 | Oxidation/Dehydrogenation of the dihydro-benzimidazole intermediate. | This compound |

The investigation into these mechanisms is crucial for optimizing reaction conditions and designing more efficient synthetic routes for this important class of heterocyclic compounds.

Spectroscopic and Structural Characterization Studies of 1 4 Methoxyphenyl 1h Benzimidazole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of 1-(4-methoxyphenyl)-1H-benzimidazole reveals characteristic signals corresponding to the protons in the benzimidazole (B57391) and methoxyphenyl rings. In a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a singlet for the N-H proton of the benzimidazole ring is observed at approximately 12.76 ppm. nih.gov The aromatic protons of the benzimidazole moiety appear as a complex multiplet between 7.17 and 7.56 ppm. nih.gov The protons of the 4-methoxyphenyl (B3050149) group show distinct signals: a doublet for the two protons adjacent to the benzimidazole ring at around 8.13 ppm and a doublet for the two protons adjacent to the methoxy (B1213986) group at approximately 7.13 ppm. nih.gov The methoxy group itself presents as a sharp singlet at 3.85 ppm. nih.gov

Detailed ¹H NMR data for this compound is presented below:

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

| NH | 12.76 | s | - | nih.gov |

| Aromatic (benzimidazole) | 7.56 | s | - | nih.gov |

| Aromatic (benzimidazole) | 7.18 | dd | J₁=5.4, J₂=3.0 | nih.gov |

| Aromatic (methoxyphenyl) | 8.13 | d | 3.0 | nih.gov |

| Aromatic (methoxyphenyl) | 7.13 | d | 2.4 | nih.gov |

| OCH₃ | 3.85 | s | - | nih.gov |

s: singlet, d: doublet, dd: doublet of doublets

Analogues of this compound, such as 2-(4-methylphenyl)-1H-benzimidazole, show a characteristic singlet for the methyl group protons at around 2.39 ppm. nih.gov In 2-(4-chlorophenyl)-1H-benzimidazole, the aromatic signals are shifted due to the electron-withdrawing nature of the chlorine atom. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound provides further structural confirmation by detailing the carbon framework. In DMSO-d₆, the carbon of the methoxy group (OCH₃) typically resonates at approximately 55.79 ppm. nih.gov The aromatic carbons of the benzimidazole and methoxyphenyl rings appear in the range of 114.83 to 161.07 ppm. nih.gov The carbon atom at position 2 of the benzimidazole ring (C=N) is observed at around 151.82 ppm, while the carbon of the methoxyphenyl ring attached to the oxygen atom is found at a downfield shift of about 161.07 ppm. nih.gov

A summary of the ¹³C NMR spectral data for this compound is provided in the table below:

| Carbon | Chemical Shift (δ) in ppm | Reference |

| C=N (benzimidazole) | 151.82 | nih.gov |

| Aromatic C-O (methoxyphenyl) | 161.07 | nih.gov |

| Aromatic | 128.48 | nih.gov |

| Aromatic | 123.18 | nih.gov |

| Aromatic | 122.21 | nih.gov |

| Aromatic | 114.83 | nih.gov |

| OCH₃ | 55.79 | nih.gov |

For comparison, the ¹³C NMR spectrum of 2-(4-methylphenyl)-1H-benzimidazole shows a signal for the methyl carbon at approximately 21.44 ppm. nih.gov In the case of 2-(4-hydroxyphenyl)-1H-benzimidazole, the carbon attached to the hydroxyl group resonates at around 159.59 ppm. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While specific Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound, such as retention time and detailed chromatographic conditions, were not explicitly found in the reviewed literature, this technique is widely used for the analysis of benzimidazole derivatives. nih.gov Generally, LC-MS methods for this class of compounds involve reversed-phase chromatography followed by detection using an electrospray ionization (ESI) source in positive ion mode. The mobile phase often consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with additives like formic acid to improve ionization. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₄H₁₂N₂O), the calculated mass of the protonated molecule [M+H]⁺ is 225.1022. nih.gov Experimental HRMS data obtained via electrospray ionization (ESI) shows a found mass of 225.1021, which is in excellent agreement with the calculated value, confirming the molecular formula of the compound. nih.gov

The table below summarizes the HRMS data for this compound and some of its analogues.

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| This compound | C₁₄H₁₂N₂O | 225.1022 | 225.1021 | nih.gov |

| 2-Phenyl-1H-benzimidazole | C₁₃H₁₀N₂ | 195.0917 | 195.0916 | nih.gov |

| 2-(4-Chlorophenyl)-1H-benzimidazole | C₁₃H₉ClN₂ | 229.0527 | 229.0523 | nih.gov |

| 2-(4-Methylphenyl)-1H-benzimidazole | C₁₄H₁₂N₂ | 209.1073 | 209.1072 | nih.gov |

| 2-(4-Hydroxyphenyl)-1H-benzimidazole | C₁₃H₁₀N₂O | 211.0866 | 211.0863 | nih.gov |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound, typically recorded using a KBr pellet, displays several characteristic absorption bands. A broad band corresponding to the N-H stretching vibration of the benzimidazole ring is observed around 3439 cm⁻¹. nih.gov The C-H stretching of the methyl group appears at approximately 2965 cm⁻¹. nih.gov The C=N stretching vibration of the imidazole (B134444) ring is found at about 1613 cm⁻¹. nih.gov A strong band at 1244 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the methoxy group. nih.gov

Key FT-IR absorption bands for this compound are listed below:

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H stretch | 3439 | nih.gov |

| C-H stretch (CH₃) | 2965 | nih.gov |

| C=N stretch | 1613 | nih.gov |

| C-O stretch (asymmetric) | 1244 | nih.gov |

The vibrational spectra of analogues also show characteristic bands. For example, 2-(4-hydroxyphenyl)-1H-benzimidazole exhibits a broad O-H stretching band around 3308 cm⁻¹, in addition to the N-H stretch. nih.gov In 2-(4-nitrophenyl)-1H-benzimidazole, strong absorption bands for the nitro group (NO₂) are observed at approximately 1516 and 1338 cm⁻¹.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify functional groups and elucidate the molecular structure of compounds. In the context of this compound and its analogues, FT-IR spectra reveal characteristic vibrational frequencies corresponding to specific bonds within the molecules.

For the analogue 2-(4-methoxyphenyl)-1H-benzimidazole, characteristic infrared absorption bands have been identified. The N-H stretching vibration is observed around 3439 cm⁻¹, while the C=N stretching vibration appears at 1613 cm⁻¹. The presence of the methoxy group is confirmed by the C-O stretching vibration at 1244 cm⁻¹, and the methyl group shows a C-H stretching vibration at 2965 cm⁻¹. rsc.org

In a related compound, (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, the N-H stretching vibration of the carbohydrazide (B1668358) group is observed at 3316 cm⁻¹. The aromatic C-C stretching vibrations are found in the range of 1589-1001 cm⁻¹. nih.gov

Another analogue, (E)-N′-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, displays a strong absorption band for the C=O group at 1689 cm⁻¹ and a C-H stretching vibration at 3019 cm⁻¹. mdpi.com

The FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole has been studied, and the vibrational frequencies have been calculated using computational methods to provide a detailed assignment of the experimental bands. researchgate.net Similarly, the FT-IR spectra of other benzimidazole derivatives, such as 2-(4-Aminophenyl)-1H-benzimidazole, have been recorded to characterize their structures. researchgate.net

Table 1: Characteristic FT-IR Peaks for this compound Analogues

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Compound |

| N-H | Stretching | 3439 | 2-(4-methoxyphenyl)-1H-benzimidazole rsc.org |

| C=N | Stretching | 1613 | 2-(4-methoxyphenyl)-1H-benzimidazole rsc.org |

| C-O | Stretching | 1244 | 2-(4-methoxyphenyl)-1H-benzimidazole rsc.org |

| C-H (methyl) | Stretching | 2965 | 2-(4-methoxyphenyl)-1H-benzimidazole rsc.org |

| N-H (carbohydrazide) | Stretching | 3316 | (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide nih.gov |

| C=O | Stretching | 1689 | (E)-N′-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide mdpi.com |

| C-H | Stretching | 3019 | (E)-N′-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide mdpi.com |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR by detecting vibrational modes that are Raman active. For benzimidazole and its derivatives, Raman studies help in the detailed assignment of vibrational modes.

Studies on benzimidazole have identified characteristic Raman peaks. For instance, three characteristic peaks for benzimidazole are found at approximately 1015, 1265, and 1595 cm⁻¹. nih.gov In the Raman spectra of imidazolium (B1220033) selenate (B1209512) hydrate, a band at 1598 cm⁻¹ is attributed to the stretching of C=C bonds within the pentagonal ring, which is comparable to the 1593 cm⁻¹ band in solid benzimidazole. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) has been utilized to analyze benzimidazole-based fungicides. For thiabendazole, a benzimidazole derivative, significant SERS bands are observed at 1618, 1571, 1400, 1318, 1005, and 778 cm⁻¹, providing enhanced signals for detection and analysis. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. For this compound and its analogues, UV-Vis spectra provide information about their electronic structure and conjugation.

The UV-Vis spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, a related chalcone, shows a maximum absorption at a wavelength of 342 nm, which is attributed to an n-π* transition. researchgate.net For 1H-benzimidazole in an acetonitrile solution, absorption maxima are observed at 245 nm, 271 nm, and 278 nm. researchgate.net

An analogue, (1´´-(4´´´-Methoxyphenyl)-2´´-(2´-thienyl)pyrrolyl)-1,3-benzimidazole, exhibits absorption maxima at 361.0 nm, 291.5 nm, and 241.0 nm in dioxane. core.ac.uk Another derivative, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, shows a maximum absorption at 326 nm in acetonitrile. semanticscholar.org

Table 2: UV-Vis Absorption Maxima for this compound and its Analogues

| Compound | Solvent | λmax (nm) |

| 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one | Not Specified | 342 researchgate.net |

| 1H-benzimidazole | Acetonitrile | 245, 271, 278 researchgate.net |

| (1´´-(4´´´-Methoxyphenyl)-2´´-(2´-thienyl)pyrrolyl)-1,3-benzimidazole | Dioxane | 361.0, 291.5, 241.0 core.ac.uk |

| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Acetonitrile | 326 semanticscholar.org |

X-ray Diffraction Analysis

X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction

For the related compound 2-(4-methoxyphenyl)-1H-benzimidazole, the crystal structure was determined to be monoclinic with the space group P2₁/c. researchgate.net The dihedral angle between the benzimidazole ring system and the 4-methoxyphenyl substituent is 34.12 (6)°. researchgate.net The molecules are linked by intermolecular N—H⋯N hydrogen bonds. researchgate.net

Another analogue, 2-(4-methoxyphenyl)-1-phenyl-1H-benzimidazole, crystallizes in a monoclinic system. nih.gov The 1H-benzimidazole ring forms dihedral angles of 48.00 (6)° and 64.48 (6)° with the benzene (B151609) and phenyl rings, respectively. nih.gov

The crystal structures of several other benzimidazole derivatives have been analyzed, revealing details about their planarity and intermolecular interactions, which are often stabilized by hydrogen bonds and π-π stacking interactions. researchgate.netsemanticscholar.org

Table 3: Crystallographic Data for 2-(4-methoxyphenyl)-1H-benzimidazole

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂N₂O researchgate.net |

| Molecular Weight | 224.26 researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

| a (Å) | 11.354 (2) researchgate.net |

| b (Å) | 10.562 (2) researchgate.net |

| c (Å) | 9.868 (2) researchgate.net |

| β (°) | 112.22 (3) researchgate.net |

| Volume (ų) | 1095.5 (4) researchgate.net |

| Z | 4 researchgate.net |

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. For a synthesized nanocomposite used in the preparation of 2-benzimidazoles, the X-ray diffraction pattern was studied to confirm its structure. rsc.org The experimental powder pattern can be compared with a theoretical pattern calculated from single-crystal data to confirm the phase purity of the bulk sample. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Behavior Investigation

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It provides information about the thermal stability and decomposition behavior of materials.

The thermal properties of several benzimidazole derivatives have been investigated using TGA. For instance, the TGA of copper (II) coordination compounds with benzimidazole derivative ligands was studied to analyze their thermal decomposition and fragmentation products. nih.gov The thermal behavior of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate has also been reported. semanticscholar.org

In a study of 1,2,4-triazole (B32235) compounds, which share some structural similarities with benzimidazoles, TGA revealed that one of the compounds was thermally stable up to about 200°C and underwent a single-step degradation process. jocpr.com

Conformational Analysis and Molecular Geometry Determination

Dihedral Angles and Planarity

A key analogue, 2-(4-methoxyphenyl)-1H-benzimidazole , has been studied via X-ray crystallography. In this molecule, the benzimidazole ring system is essentially planar. The dihedral angle between the mean plane of this benzimidazole core and the attached 4-methoxyphenyl ring is reported to be 34.12 (6)°. researchgate.net This non-planar arrangement indicates a significant twist between the two aromatic systems, which is a common feature in 2-arylbenzimidazoles, arising from the steric hindrance between the ortho hydrogens of the two rings.

Another relevant analogue is 2-(4-methoxyphenyl)-1-phenyl-1H-benzimidazole . In this more complex structure, the 1H-benzimidazole ring is also planar. It forms a dihedral angle of 64.48 (6)° with the 4-methoxyphenyl ring at the 2-position and 48.00 (6)° with the phenyl ring at the 1-position. nih.gov The two phenyl rings are inclined to one another by 58.51 (7)°. nih.gov These larger dihedral angles, compared to the 2-substituted analogue without a 1-phenyl group, suggest increased steric crowding forcing the rings further out of planarity.

For 1-substituted benzimidazoles, the conformation is also typically non-planar. For instance, in 1-benzyl-1H-benzimidazole , the dihedral angle between the benzimidazole ring system and the benzyl (B1604629) ring is a near-perpendicular 85.77 (4)°. nih.gov This significant twist minimizes steric interactions between the benzyl group and the benzimidazole core.

Based on these findings, it can be inferred that this compound would also adopt a non-planar conformation. The methoxyphenyl group at the N1 position is expected to be significantly twisted out of the plane of the benzimidazole ring to alleviate steric clashes. The precise dihedral angle would be influenced by a balance of steric repulsion and the electronic effects of the methoxy group.

Dihedral Angles of this compound Analogues

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 2-(4-methoxyphenyl)-1H-benzimidazole | Benzimidazole | 4-Methoxyphenyl | 34.12 (6) | researchgate.net |

| 2-(4-methoxyphenyl)-1-phenyl-1H-benzimidazole | Benzimidazole | 4-Methoxyphenyl | 64.48 (6) | nih.gov |

| Benzimidazole | Phenyl (at N1) | 48.00 (6) | ||

| 1-benzyl-1H-benzimidazole | Benzimidazole | Benzyl | 85.77 (4) | nih.gov |

Bond Character

The bond lengths within the benzimidazole core of these molecules generally exhibit values that are intermediate between those of pure single and double bonds, which is characteristic of aromatic systems. For example, in 2-(4-chlorophenyl)-1H-benzimidazole , a closely related compound, the C-N bond lengths within the imidazole ring are approximately 1.317(3) Å to 1.390(3) Å, and the C-C bonds of the benzene ring are in the typical aromatic range. researchgate.net

Theoretical studies using Density Functional Theory (DFT) on various benzimidazole derivatives corroborate these experimental findings, showing good agreement between calculated and observed bond lengths and angles. researchgate.net These computational models confirm the partial double bond character of the C-N bonds within the imidazole moiety and the aromatic nature of the fused benzene ring. The bond connecting the benzimidazole ring to the external phenyl group is a pure single bond, allowing for the observed rotational freedom that leads to non-planar conformations.

Selected Bond Lengths in Benzimidazole Analogues (Å)

| Compound | Bond | Bond Length (Å) | Reference |

|---|---|---|---|

| 2-(4-methoxyphenyl)-1H-benzimidazole | C1—N1 | 1.380 (2) | researchgate.net |

| C7—N2 | 1.328 (2) | ||

| 1-benzyl-1H-benzimidazole | N1—C2 | 1.3630 (13) | nih.gov |

| N2—C2 | 1.3132 (14) | ||

| N1—C10 (N-CH2) | 1.4560 (13) |

Computational and Theoretical Investigations of 1 4 Methoxyphenyl 1h Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for the theoretical study of molecular systems. These methods are used to determine the optimized molecular geometry and to predict a variety of properties, including vibrational frequencies and electronic characteristics.

Density Functional Theory (DFT) has become a prevalent method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. electrochemsci.org For benzimidazole (B57391) derivatives, DFT calculations are instrumental in exploring their geometric and electronic properties. nih.gov Studies on related compounds often employ various functionals, which are approximations of the exchange-correlation energy. Common functionals used for benzimidazole systems include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), BLYP, B3PW91, and mPW1PW91. nih.gov These functionals are chosen to model the electron density and, consequently, the energy and structure of the molecule with high accuracy. electrochemsci.orgnih.gov The application of DFT allows for a detailed understanding of the molecule's ground state and its inherent electronic nature. nih.gov

The accuracy of quantum chemical calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to construct the molecular orbitals. mit.edu For molecules like 1-(4-methoxyphenyl)-1H-benzimidazole, Pople-style basis sets such as 6-311G** and 6-31+G(d,p) are frequently utilized. electrochemsci.orgnih.gov The notation indicates that the core orbitals are described by a single contracted function, while the valence orbitals are split into multiple functions for greater flexibility. The symbols '+' and '*' denote the addition of diffuse and polarization functions, respectively, which are crucial for accurately describing systems with lone pairs and for modeling non-covalent interactions. researchgate.netyoutube.com

The initial step in most computational studies is geometry optimization. nih.gov This procedure systematically alters the molecular geometry to find the arrangement with the lowest possible energy, known as the stationary point on the potential energy surface. nih.gov This optimized structure is then used for subsequent calculations of other properties like vibrational frequencies and electronic parameters. nih.gov

Table 1: Common DFT Functionals and Basis Sets for Benzimidazole Studies

| Methodology | Examples | Purpose |

|---|---|---|

| DFT Functionals | B3LYP, BLYP, B3PW91, mPW1PW91 nih.gov | Approximate the exchange-correlation energy to calculate the electronic structure. |

| Basis Sets | 6-31+G(d,p), 6-311+G(d,p), 6-311G** electrochemsci.orgnih.gov | Provide the mathematical functions to build molecular orbitals for the calculation. |

Electronic Structure Analysis

Analysis of the electronic structure reveals key information about a molecule's stability, reactivity, and optical properties. Central to this analysis are the frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity as an electron acceptor. The energies of these orbitals, calculated using methods like DFT, are crucial for understanding chemical reactivity and electronic transitions. nih.govejosat.com.tr The distribution of HOMO and LUMO across the molecular structure indicates the regions involved in these electron transfer processes.

The energy gap (ΔE) is the energy difference between the HOMO and LUMO levels (ΔE = ELUMO – EHOMO). electrochemsci.org This value is a critical descriptor of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov This parameter is fundamental in predicting the behavior of the molecule in chemical reactions.

Table 2: Key Electronic Parameters from Computational Analysis

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO – EHOMO | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. uni-muenchen.denih.gov It is calculated based on the total electron density obtained from DFT calculations and is plotted onto the molecule's surface. nih.gov The MEP map helps in predicting the reactive sites for electrophilic and nucleophilic attacks by illustrating the electrostatic potential at different points. uni-muenchen.deresearchgate.net

The MEP surface is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red. researchgate.netmdpi.com These areas are electron-rich and are usually associated with electronegative atoms like nitrogen and oxygen. nih.gov Regions of positive electrostatic potential, which are prone to nucleophilic attack, are colored blue and correspond to electron-deficient areas. researchgate.netmdpi.com Green areas represent regions of neutral or zero potential. nih.gov For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atoms of the benzimidazole ring and the oxygen atom of the methoxy (B1213986) group, identifying them as likely sites for interaction with electrophiles. Positive potential (blue) would likely be localized around the hydrogen atoms.

Reactivity Analysis

Theoretical chemistry provides powerful tools to predict the reactivity of a molecule. Methods like the calculation of Fukui functions and charge distribution analysis are instrumental in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Charge Distribution Analysis

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides insight into the electronic structure and partial atomic charges within a molecule. usc.edu This information is crucial for understanding the molecule's electrostatic potential and its interaction with other molecules. For this compound, NBO analysis would reveal the charge delocalization and hyperconjugative interactions that contribute to its stability. researchgate.net It is expected that the nitrogen atoms in the benzimidazole ring would carry negative charges, making them nucleophilic centers, while the hydrogen atoms attached to the rings would likely have positive charges. The methoxy group (-OCH3) on the phenyl ring is an electron-donating group, which would influence the charge distribution across the entire molecule, likely increasing the electron density on the phenyl ring. A detailed charge distribution table would require specific computational results that are not currently available.

Theoretical Studies on Photophysical Properties

The photophysical properties of benzimidazole derivatives, such as their absorption and emission spectra, are often studied using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net These studies can predict the maximum absorption wavelength (λmax), oscillator strengths, and the nature of electronic transitions, such as π-π* or n-π*. The photophysical properties are of interest for applications in fluorescent probes and organic light-emitting diodes (OLEDs). For this compound, TD-DFT calculations could elucidate its potential for fluorescence and the influence of the methoxyphenyl group on its electronic transitions. Studies on similar benzimidazole derivatives suggest that they can exhibit interesting photophysical behaviors, including excited-state intramolecular proton transfer (ESIPT). researchgate.netresearchgate.net However, specific experimental or theoretical photophysical data for the target compound are not documented in the searched literature.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in telecommunications, optical computing, and photonics. researchgate.net Computational methods, particularly DFT, are used to predict the NLO properties of molecules, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). dnu.dp.ua A high β value is indicative of significant NLO activity. For organic molecules like this compound, the presence of a π-conjugated system and donor-acceptor groups can lead to enhanced NLO properties. The methoxy group acts as an electron donor, and the benzimidazole system can act as an acceptor, creating an intramolecular charge transfer system that is often associated with high hyperpolarizability. biointerfaceresearch.com While general reviews on the NLO properties of benzimidazoles exist, specific calculated values for this compound are not available. researchgate.net

Thermodynamic Property Computations (e.g., entropy, enthalpy, Gibbs free energy)

DFT calculations can be used to compute the thermodynamic properties of a molecule, such as its standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°). mdpi.com These properties are crucial for understanding the stability of a molecule and the feasibility of reactions involving it. The calculations are typically performed at a standard temperature and pressure. For this compound, these calculations would provide insights into its thermal stability. Studies on similar benzimidazole derivatives have shown that these thermodynamic parameters can be reliably calculated and often show a dependence on temperature. mdpi.com However, a specific data table of thermodynamic properties for this compound is not present in the reviewed literature.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This method is extensively used in drug discovery to understand the binding mode and affinity of potential drug candidates. Benzimidazole derivatives are known to target various biological macromolecules involved in cancer, such as dihydrofolate reductase (DHFR), topoisomerase, and various kinases. nih.govtandfonline.com

In the context of this compound, molecular docking studies could be performed to predict its binding affinity and interactions with the active sites of various cancer-related proteins. For instance, a study on N-alkylated 2-(4-methoxyphenyl)-1H-benzimidazole derivatives investigated their interaction with DHFR. nih.gov Such studies typically report the binding energy (in kcal/mol) and identify key amino acid residues involved in hydrogen bonding and other interactions. While these studies provide a strong indication that this compound could be a valuable scaffold for anticancer drug design, specific docking results for the parent compound against a range of targets are not available.

Below is a hypothetical data table illustrating the kind of results a molecular docking study might produce. Note: This data is for illustrative purposes only and is not based on actual research findings for this compound.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |

| Dihydrofolate Reductase (DHFR) | 3FYV | -8.5 | Ile7, Phe34, Ser50 |

| Topoisomerase I | 1T8I | -9.2 | Arg364, Asn722, Thr718 |

| EGFR Tyrosine Kinase | 1M17 | -7.9 | Met793, Leu718, Gly796 |

Modeling Interactions with Enzyme Active Sites (e.g., DNA Gyrase B, Topoisomerase I, MAO enzymes)

Molecular docking simulations are a cornerstone of computational drug design, predicting how a ligand (a small molecule) might bind to the active site of a protein. For the this compound scaffold, docking studies on its derivatives have revealed key interactions with several enzymes vital for cellular function and implicated in disease.

DNA Gyrase B:

DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it a prime target for antibiotics. The GyrB subunit, which possesses ATPase activity, is a common focus for inhibitors. Molecular docking studies on various benzimidazole derivatives have consistently shown their potential to bind within the ATP-binding site of GyrB. researchgate.netnih.gov These studies suggest that the benzimidazole core can form critical hydrogen bonds and hydrophobic interactions with the amino acid residues in this pocket. For instance, in silico analyses of N-(cyclohexyl)-2-substituted-1H-benzimidazole-5-carboxamidine derivatives have demonstrated significant interactions. researchgate.net While specific binding energies for this compound are not published, the interactions of its core structure can be inferred from these related compounds. The methoxy group on the phenyl ring is predicted to further influence these interactions, potentially forming additional hydrogen bonds or hydrophobic contacts, thereby stabilizing the enzyme-inhibitor complex.

Interactive Data Table: Predicted Interactions of Benzimidazole Scaffolds with DNA Gyrase B

| Interacting Residue Type | Predicted Interaction with Benzimidazole Core | Potential Contribution of 4-Methoxyphenyl (B3050149) Group |

| Polar Amino Acids (e.g., Asp, Glu) | Hydrogen bonding with benzimidazole N-H | Potential hydrogen bond with methoxy oxygen |

| Non-polar Amino Acids (e.g., Val, Ile) | Hydrophobic interactions with the phenyl ring | Enhanced hydrophobic interactions |

| Charged Amino Acids (e.g., Arg) | Cation-π interactions with the aromatic system | Modulation of electronic properties |

Topoisomerase I:

Human topoisomerase I is another key enzyme involved in DNA replication and a target for anticancer drugs. Benzimidazole derivatives, particularly those linked to other heterocyclic systems like triazoles or oxadiazoles, have been the subject of extensive molecular modeling studies as topoisomerase I inhibitors. nih.govacs.orgnih.gov These studies reveal that the benzimidazole moiety can intercalate or bind to the DNA-enzyme complex, often stabilized by hydrogen bonds with specific residues such as Asp533 and Arg364, and π-π stacking interactions with DNA base pairs. nih.govacs.org For example, benzimidazole-triazole derivatives have shown binding energies with human topoisomerase I in the range of -86.64 to -90.88 kcal/mol. acs.org The this compound structure is anticipated to engage in similar interactions, with the methoxyphenyl group potentially orienting within the active site to maximize favorable contacts.

MAO Enzymes:

Monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, are critical in the metabolism of neurotransmitters and are targets for drugs treating depression and neurodegenerative diseases. nih.govmdpi.com Computational studies on a variety of heterocyclic compounds, including those with benzimidazole-like structures, have elucidated the binding modes within the inhibitor-binding cavities of both MAO-A and MAO-B. nih.govresearchgate.net The active sites of these enzymes are characterized by a hydrophobic pocket and key amino acid residues, such as those in the "aromatic cage," which are crucial for inhibitor binding. The this compound scaffold is well-suited to fit within this hydrophobic pocket. The methoxy group, in particular, could play a significant role in orienting the molecule and forming specific interactions that may confer selectivity for one isoform over the other. The binding energies for related benzimidazole derivatives have been reported in the range of -53.32 to -114.89 kcal/mol. researchgate.net

Interactive Data Table: Predicted Interactions of Benzimidazole Scaffolds with MAO Enzymes

| Enzyme Isoform | Key Active Site Features | Predicted Interaction with this compound |

| MAO-A | Hydrophobic cavity, Tyr, Gln, Phe residues | π-π stacking with aromatic residues, hydrophobic interactions |

| MAO-B | Larger hydrophobic pocket, Tyr, Ile residues | Deeper penetration into the pocket, potential for enhanced hydrophobic interactions and selectivity |

DNA/RNA Binding Interaction Prediction

The ability of small molecules to bind to DNA or RNA can be a mechanism for therapeutic intervention. The benzimidazole scaffold is a well-known DNA minor groove binder. nih.govoup.comnih.gov

DNA Binding:

RNA Binding:

While many benzimidazole derivatives are known DNA binders, some studies suggest that modifications to the core structure can shift the preference towards RNA. The introduction of bulky groups can sterically hinder binding to the narrow DNA minor groove, making interactions with the more complex and varied structures of RNA, such as internal loops and bulges, more favorable. nih.gov Although direct computational predictions for RNA binding by this compound are scarce, the principles of steric hindrance and conformational flexibility suggest that it may have a weaker affinity for RNA compared to more specifically designed RNA-binding molecules. However, its potential to interact with specific RNA motifs cannot be entirely ruled out without dedicated computational analysis.

Interactive Data Table: Predicted Nucleic Acid Binding Properties

| Nucleic Acid | Predicted Binding Site | Key Predicted Interactions |

| DNA | Minor Groove (AT-rich regions) | Hydrogen bonds, van der Waals forces, electrostatic interactions |

| RNA | Potential for interaction with loops/bulges | Weaker, sterically influenced interactions |

Advanced Applications and Functional Material Development Based on 1 4 Methoxyphenyl 1h Benzimidazole

Optoelectronic and Photoluminescent Properties

Benzimidazole (B57391) derivatives are recognized for their potential in optoelectronic devices due to their inherent fluorescence and charge-transporting capabilities. The benzimidazole unit can serve as a versatile building block in donor-π-acceptor (D-π-A) systems, enabling its use in functional materials, pH sensors, and organic light-emitting diodes (OLEDs). researchgate.net The incorporation of a methoxyphenyl group can further modulate these properties, influencing emission wavelengths and quantum efficiencies.

Fluorescence and Emission Characteristics

Derivatives of 1-(4-methoxyphenyl)-1H-benzimidazole often exhibit significant fluorescence. For example, some amino-substituted 2-(2′-hydroxyphenyl)benzimidazole derivatives display strong fluorescent emissions, with colors that can be tuned based on molecular structure and environment. nih.gov One such derivative, P1, which has a hydroxyl group, shows a yellow fluorescent emission at 540 nm. nih.gov Upon reaction, its product, P1-CO, emits blue fluorescence at 358 nm. nih.gov The fluorescence quantum yield (Φf), a measure of emission efficiency, can vary dramatically. For P1, the quantum yield was reported to be 4.3%, which increased to 56% for its derivative P1-CO, using quinine (B1679958) sulfate (B86663) as a reference. nih.gov This highlights the potential to chemically modify the benzimidazole core to achieve high-efficiency emitters.

Similarly, other complex benzimidazole derivatives, such as those incorporating pyrene, have been synthesized for use as blue emitters, showing strong photoluminescence with emission maxima between 435 and 453 nm. rsc.orgmdpi.comnih.gov The design of these molecules often aims to reduce intermolecular aggregation in the solid state to achieve pure and efficient luminescence. mdpi.comnih.gov

Solvatochromism and Aggregation-Induced Emission (AIE)

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a notable feature of many benzimidazole derivatives. This property arises from changes in the electronic charge distribution in the ground and excited states, influenced by the solvent environment. nih.govnih.gov Derivatives with a donor-π-acceptor structure often exhibit positive solvatochromism, where the emission wavelength shifts to a longer wavelength (bathochromic shift) as solvent polarity increases. nih.govresearchgate.net For instance, certain imidazole-based dyes show significant bathochromic shifts in their emission spectra, moving from the blue-green region in non-polar solvents like n-hexane to the orange-red region in polar solvents like acetonitrile (B52724). researchgate.net